

physical and chemical properties of 5-Hydroxy-2-hexanone

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Compound of Interest

Compound Name: 5-Hydroxy-2-hexanone

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5-Hydroxy-2-hexanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-hexanone, a bifunctional organic molecule featuring both a ketone and a secondary alcohol, serves as a versatile intermediate in organic synthesis and is a metabolite of n-hexane. Its chemical structure allows for a variety of transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the physical and chemical properties of **5-Hydroxy-2-hexanone**, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data.

Physical and Chemical Properties

5-Hydroxy-2-hexanone is a chiral molecule, existing as two enantiomers: (5R)-**5-hydroxy-2-hexanone** and (5S)-**5-hydroxy-2-hexanone**. The properties of the racemic mixture are summarized below.

General Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₂	[1] [2] [3]
Molecular Weight	116.16 g/mol	[1] [2] [3]
CAS Number	56745-61-0 (racemate)	[1] [2]
65709-73-1 ((R)-enantiomer)	[4]	
Appearance	Colorless liquid	[1]
Odor	Slightly sweet, ketone-like	[1]

Physicochemical Data

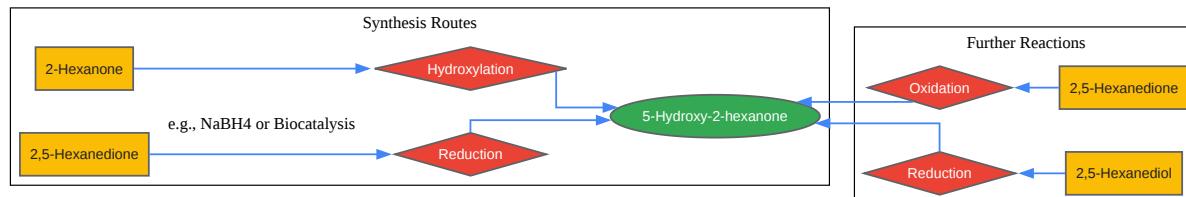
Property	Value	Source(s)
Boiling Point	205.77 °C at 760 mmHg (estimated)	[2]
Melting Point	-3.75 °C (estimated)	[2]
Density	0.948 g/cm ³ (estimated)	[2]
Vapor Pressure	0.0583 mmHg at 25°C	[2]
Flash Point	81.152 °C (estimated)	[2]
Refractive Index	1.425 (estimated)	[2]
LogP	0.73640 (estimated)	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	3	[2]

Chemical Synthesis and Reactions

5-Hydroxy-2-hexanone can be synthesized through various methods, including the reduction of 2,5-hexanedione and the hydroxylation of 2-hexanone.[\[1\]](#) It can undergo further oxidation to

2,5-hexanedione or reduction to 2,5-hexanediol.[\[1\]](#)

Synthesis Workflow



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Caption: Synthesis and subsequent reactions of **5-Hydroxy-2-hexanone**.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxy-2-hexanone by Reduction of 2,5-Hexanedione

This protocol describes the chemical reduction of 2,5-hexanedione using sodium borohydride.

Materials:

- 2,5-Hexanedione
- Methanol
- Sodium borohydride (NaBH4)
- Deionized water
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (1 M)

Procedure:

- In a round-bottom flask, dissolve 2,5-hexanedione in methanol and cool the solution in an ice bath to 0-5 °C.
- Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-Hydroxy-2-hexanone**.

Protocol 2: Biocatalytic Synthesis of (S)-5-Hydroxy-2-hexanone

This protocol outlines the stereoselective reduction of 2,5-hexanedione using *Saccharomyces cerevisiae* (baker's yeast).^{[5][6]}

Materials:

- *Saccharomyces cerevisiae* (active dry yeast)
- Glucose

- Yeast extract
- Peptone
- 2,5-Hexanedione
- Phosphate buffer (pH 7.0)
- Ethyl acetate

Procedure:

- Yeast Culture: Prepare a culture medium containing glucose, yeast extract, and peptone in water. Inoculate with *Saccharomyces cerevisiae* and incubate at 30 °C with shaking for 24-48 hours.
- Biotransformation: Harvest the yeast cells by centrifugation and resuspend them in a phosphate buffer containing glucose.
- Add 2,5-hexanedione to the yeast suspension and incubate at 30 °C with gentle shaking.
- Monitor the reaction progress by GC-MS analysis of aliquots.
- Work-up: Once the reaction is complete, remove the yeast cells by centrifugation.
- Saturate the supernatant with sodium chloride and extract with ethyl acetate.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes the purification of **5-Hydroxy-2-hexanone** using column chromatography.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Crude **5-Hydroxy-2-hexanone**

- Silica gel (230-400 mesh)

- Hexane

- Ethyl acetate

- Glass column

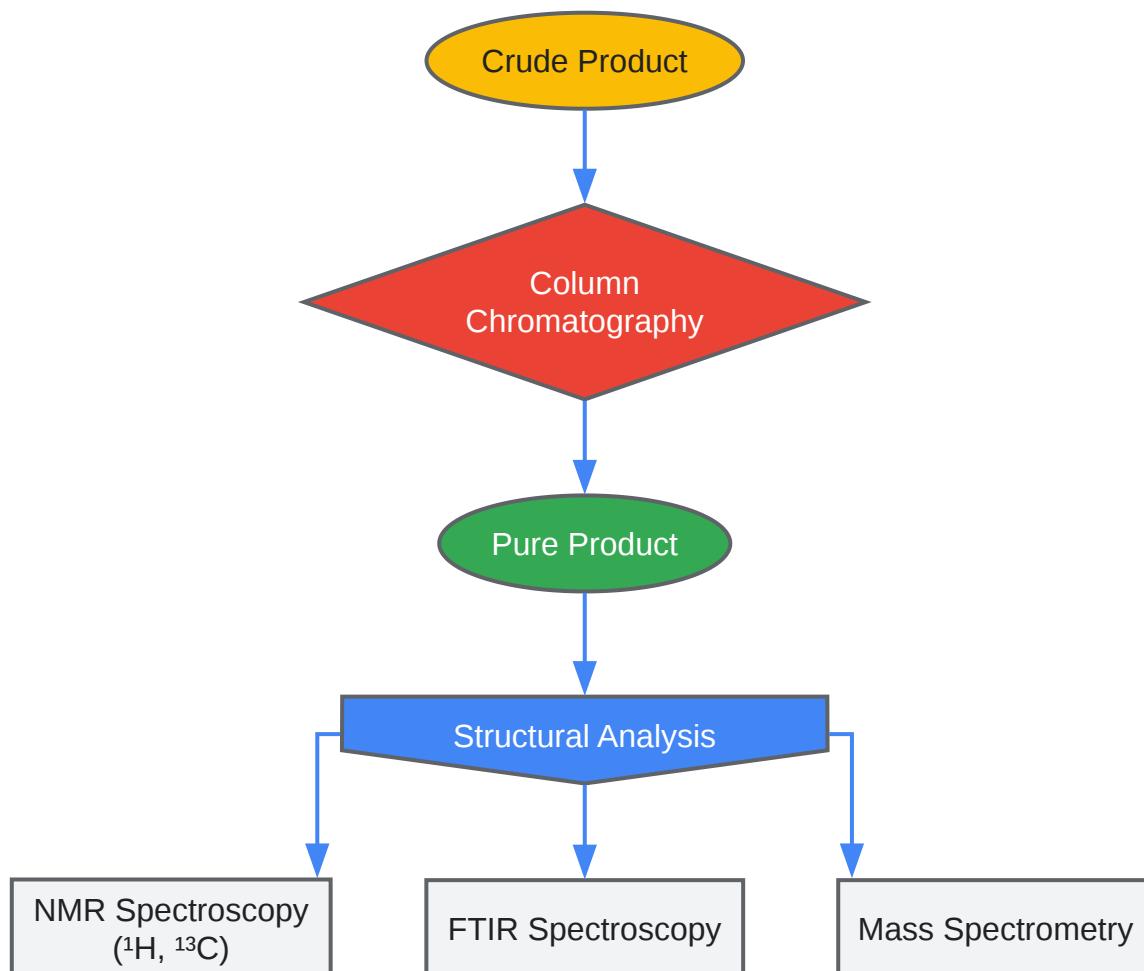
- Cotton or glass wool

- Sand

Procedure:

- Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).
- Column Packing: Plug the bottom of the column with cotton or glass wool and add a layer of sand. Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.
- Sample Loading: Dissolve the crude **5-Hydroxy-2-hexanone** in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
- Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity (e.g., to 7:3).
- Fraction Collection: Collect fractions and monitor the composition of each fraction by thin-layer chromatography (TLC).
- Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Analytical Workflow



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Caption: General workflow for the purification and analysis of **5-Hydroxy-2-hexanone**.

Spectral Data

¹H and ¹³C NMR Spectroscopy

The following tables summarize the expected chemical shifts for **5-Hydroxy-2-hexanone**.[\[11\]](#)

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8	m	1H	H-5
~2.5	t	2H	H-3
~2.1	s	3H	H-1
~1.7	m	2H	H-4

| ~1.2 | d | 3H | H-6 |

¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Assignment
~209	C-2 (C=O)
~67	C-5 (CH-OH)
~43	C-3
~30	C-1
~28	C-4

| ~23 | C-6 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **5-Hydroxy-2-hexanone** is characterized by the following absorption bands.[\[12\]](#)[\[13\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (alcohol)
~2960	Medium	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone)
~1170	Medium	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **5-Hydroxy-2-hexanone** is expected to show the following major fragments.[14]

m/z	Proposed Fragment
116	[M] ⁺ (Molecular Ion)
101	[M - CH ₃] ⁺
58	[CH ₃ COCH ₂ CH ₂] ⁺
43	[CH ₃ CO] ⁺ (Base Peak)

Conclusion

This technical guide provides a comprehensive overview of the key physical, chemical, and spectral properties of **5-Hydroxy-2-hexanone**. The detailed experimental protocols for its synthesis and purification offer valuable practical guidance for researchers. The presented data and workflows are intended to support the use of **5-Hydroxy-2-hexanone** as a versatile building block in the fields of chemical synthesis, drug discovery, and development.

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